3-amino-N-cyclohexyl-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

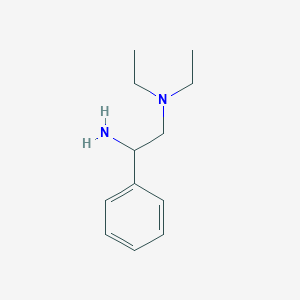

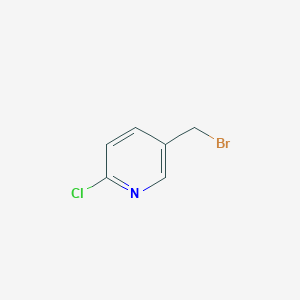

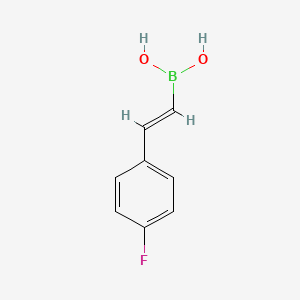

“3-amino-N-cyclohexyl-N-methylbenzamide” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.33 . It is a solid at room temperature .

Molecular Structure Analysis

The compound is planar with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Chemical Reactions Analysis

Amides, such as “3-amino-N-cyclohexyl-N-methylbenzamide”, react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Physical And Chemical Properties Analysis

“3-amino-N-cyclohexyl-N-methylbenzamide” is a solid at room temperature .Scientific Research Applications

Medicine: Antioxidant and Antibacterial Agent

3-amino-N-cyclohexyl-N-methylbenzamide: has been studied for its potential in medicine, particularly due to its antioxidant and antibacterial properties . The compound’s ability to scavenge free radicals makes it a candidate for treating oxidative stress-related diseases. Additionally, its antibacterial activity against various gram-positive and gram-negative bacteria suggests its use in developing new antimicrobial drugs.

Agriculture: Pesticide Development

In agriculture, the compound’s antibacterial qualities can be harnessed to create pesticides that target harmful bacteria affecting crops . Its efficacy against a range of bacteria implies that it could help in managing bacterial plant diseases, thus improving crop yield and food security.

Biotechnology: Enzyme Inhibition

The structure of 3-amino-N-cyclohexyl-N-methylbenzamide allows it to interact with enzymes, potentially inhibiting their activity . This property is valuable in biotechnology for controlling metabolic pathways in microorganisms, which can be applied in industrial fermentation processes.

Environmental Science: Pollutant Degradation

Research suggests that benzamide derivatives could play a role in environmental science by contributing to the degradation of pollutants . The compound’s reactivity with various substances may be utilized in bioremediation efforts to clean up contaminated sites.

Materials Science: Polymer Synthesis

In materials science, 3-amino-N-cyclohexyl-N-methylbenzamide can be used as a building block for synthesizing polymers with specific properties . Its molecular structure could lend itself to creating polymers with enhanced strength, flexibility, or other desired characteristics.

Industrial Applications: Chemical Intermediate

The compound serves as a chemical intermediate in the synthesis of more complex molecules . Its versatility in reactions makes it a valuable component in the manufacture of various industrial chemicals.

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant in brain tissue .

Mode of Action

Based on the action of n-methylbenzamide, it can be hypothesized that 3-amino-n-cyclohexyl-n-methylbenzamide might interact with its target protein, possibly pde10a, and inhibit its function .

Biochemical Pathways

If it indeed targets pde10a like n-methylbenzamide, it could potentially influence cyclic nucleotide signaling pathways .

Result of Action

If it acts similarly to N-Methylbenzamide, it could potentially lead to changes in cyclic nucleotide signaling within the cells .

properties

IUPAC Name |

3-amino-N-cyclohexyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSZFEXITQOVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424239 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclohexyl-N-methylbenzamide | |

CAS RN |

675112-76-2 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)